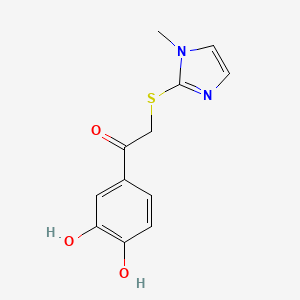
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is a synthetic organic compound that features a unique combination of a dihydroxyphenyl group and an imidazole ring connected via a thioether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dihydroxybenzaldehyde and 1-methylimidazole.
Thioether Formation: The key step involves the formation of the thioether linkage. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with a thiol derivative of 1-methylimidazole under basic conditions.
Oxidation: The intermediate product is then oxidized to form the final compound, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted imidazole derivatives.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biochemical Research: The compound is used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and cellular signaling.
Pathways Involved: It can modulate pathways related to antioxidant defense and signal transduction.
相似化合物的比较
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Similar structure but lacks the imidazole ring.
1-(3,4-Dihydroxyphenyl)-2-(1h-imidazol-2-yl)ethanone: Similar structure but lacks the thioether linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the dihydroxyphenyl group and the imidazole ring connected via a thioether linkage, which imparts distinct chemical and biological properties.
生物活性
The compound 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one , often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H12N2O3S, with a molecular weight of approximately 252.30 g/mol. The structure features a dihydroxyphenyl group and an imidazole moiety, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that compounds containing dihydroxyphenyl groups exhibit significant antioxidant properties. These antioxidants can neutralize free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that similar compounds showed a marked decrease in oxidative markers in vitro .
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial effects. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to possess significant antibacterial activity, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In animal models, it has been shown to reduce inflammation markers significantly .
Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties. Research on related imidazole derivatives has revealed their capacity to inhibit tumor growth by modulating pathways such as PI3K/AKT/mTOR, which are critical in cancer progression . The compound's structural components may enhance its efficacy against specific cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted by Wang et al. (2020) assessed the antimicrobial activity of various imidazole derivatives, including those structurally related to the compound in focus. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a strong potential for clinical applications in treating infections .
Study 2: Anti-inflammatory Mechanisms
In a study exploring anti-inflammatory mechanisms, researchers found that the compound significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may serve as a therapeutic agent for inflammatory diseases .
Data Tables
属性
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)8-2-3-9(15)10(16)6-8/h2-6,15-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNSXALROMBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














